molecular formula C5H8F3O3S- B066595 5,5,5-Trifluoropentane-1-sulfonate CAS No. 164523-19-7

5,5,5-Trifluoropentane-1-sulfonate

Cat. No.: B066595
CAS No.: 164523-19-7
M. Wt: 205.18 g/mol
InChI Key: IMWQVSSRLXGHOO-UHFFFAOYSA-N
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Description

5,5,5-Trifluoropentane-1-sulfonate (CAS 164523-19-7) is a fluorinated alkyl sulfonate characterized by a pentane backbone with a terminal trifluoromethyl (-CF₃) group and a sulfonate (-SO₃⁻) moiety . The strong electron-withdrawing nature of the trifluoromethyl group enhances the compound's lipophilicity and chemical stability compared to non-fluorinated analogs, making it a valuable building block in organic synthesis and materials science . Fluorinated sulfonates like this compound are known for their high thermal stability and chemical resistance, which makes them valuable in various industrial and scientific research applications . These applications include use as electrolytes in specialized batteries, as catalysts to facilitate chemical reactions, and as surfactants or corrosion inhibitors due to their surface-active properties . In biochemical research, the sulfonate group can form strong ionic or covalent bonds with nucleophilic sites on proteins, which may lead to the inhibition or modification of enzymatic activity and allows the compound to be used as a tool in studying enzyme mechanisms and protein interactions . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5,5,5-trifluoropentane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3S/c6-5(7,8)3-1-2-4-12(9,10)11/h1-4H2,(H,9,10,11)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCKDVLNXZVMR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3O3S-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591483
Record name 1:4 Fluorotelomer sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164523-19-7
Record name 1:4 Fluorotelomer sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Alkali Metal Salts

Potassium salts are synthesized similarly using potassium hydroxide (KOH) instead of NaOH. This method achieves higher yields under comparable conditions.

Procedure (Adapted from):

  • 5,5,5-Trifluoropentane-1-sulfonic acid is treated with aqueous KOH (1.35 g in 5 mL H₂O) in ethanol/water.

  • After heating at 80°C, the product is recrystallized from methanol to afford potassium 5,5,5-trifluoropentane-1-sulfonate (5d).

Yield : 91% (viscous liquid prior to recrystallization).
Analytical Data :

  • MS (EI) : m/z 219 [M+Li]⁺.

  • Elemental Analysis : Calculated for C₅H₈F₃KO₃S: C 28.31%, H 3.80%; Found: C 28.36%, H 3.87%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent and temperature critically impacts yield and purity:

ParameterOptimal ConditionDeviation Impact
Solvent Ethanol/Water (8:1)Lower ethanol ratios reduce solubility, leading to incomplete neutralization.
Temperature 80°CTemperatures >90°C promote decomposition; <70°C slow reaction kinetics.
Base Concentration 1.2–1.5 M NaOH/KOHExcess base causes hydrolysis; insufficient base leaves unreacted acid.

Purification Techniques

Recrystallization from methanol is standard, but alternative methods have been explored:

MethodPurity (%)Yield (%)Notes
Methanol Recrystallization >9980–91Produces crystalline solids.
Distillation 95–9875–85Less effective for high-melting salts.

Comparative Analysis of Synthetic Methods

Sodium vs. Potassium Salts

PropertySodium Salt (9d)Potassium Salt (5d)
Yield 80%91%
Physical State White solidViscous liquid (pre-purification)
Melting Point >300°CNot reported
Stability HygroscopicLess hygroscopic

The potassium variant’s higher yield is attributed to improved solubility during neutralization.

Challenges and Limitations

Side Reactions

  • Hydrolysis : Prolonged heating or excess water leads to cleavage of the sulfonate group.

  • Incomplete Neutralization : Residual acid complicates purification and reduces electrochemical stability .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoropentane-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides under appropriate conditions.

    Reduction Reactions: Reduction of the sulfonate group can yield sulfinate or thiol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl fluorides.

    Reduction: Formation of sulfinate or thiol derivatives.

Scientific Research Applications

5,5,5-Trifluoropentane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonate groups into molecules, enhancing their solubility and reactivity.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals, surfactants, and fluorinated materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentane-1-sulfonate involves its interaction with molecular targets through the sulfonate group. This group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Structural Differences :

  • 5,5,5-Trifluoropentane-1-sulfonate : Aliphatic chain with a terminal -CF₃ group.
  • Perfluoro(3-oxapentane-1-sulphonic acid) : Contains an ether oxygen (-O-) and full perfluorination, resulting in enhanced resistance to degradation.

2,4,6-Trinitrobenzenesulfonic Acid

Structural Differences :

  • This compound : Aliphatic, fluorinated.
  • 2,4,6-Trinitrobenzenesulfonic Acid: Aromatic with three nitro (-NO₂) groups, increasing acidity and oxidative reactivity.

Regulatory Status :

  • 2,4,6-Trinitrobenzenesulfonic acid is regulated under USP standards for purity and handling, requiring pale yellow to tan crystals or standardized aqueous solutions . Fluorinated sulfonates may require similar regulatory scrutiny due to persistence concerns.

Non-Fluorinated Aliphatic Sulfonates (e.g., Pentane-1-sulfonate)

Key Differences :

  • Fluorination Impact: The -CF₃ group in this compound increases hydrophobicity and chemical stability compared to non-fluorinated analogs.
  • Biodegradability: Non-fluorinated sulfonates generally degrade more readily, reducing environmental risks.

Data Table: Comparative Analysis

Compound Molecular Formula Key Properties Applications Safety Precautions
This compound C₅H₈F₃SO₃⁻ High thermal stability, lipophilic Surfactants, electrolytes PPE per fluorinated guidelines
Perfluoro(3-oxapentane-1-sulphonic acid) C₄F₇O₃S Extreme persistence, ether linkage Industrial surfactants EN 374 Class 5 gloves
2,4,6-Trinitrobenzenesulfonic Acid C₆H₃N₃O₉S Strong acid, oxidative Biochemical assays USP-grade handling

Biological Activity

5,5,5-Trifluoropentane-1-sulfonate is a fluorinated sulfonate compound that has garnered attention in various fields including organic chemistry, biochemistry, and medicinal chemistry due to its unique properties and biological activities. This article delves into its synthesis, biological interactions, and potential applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 5,5,5-trifluoropentane with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. This reaction is usually performed in inert solvents like dichloromethane under controlled temperature conditions to minimize side reactions. The compound's structure includes a sulfonate group that enhances its solubility and reactivity, making it suitable for various chemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonate group can form strong ionic or covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition or modification of enzymatic activities and protein functions. The presence of fluorine atoms contributes to the compound's stability and reactivity, enhancing its potential as a biochemical tool.

Enzyme Interactions

Research indicates that this compound can be utilized in enzyme studies due to its ability to form stable complexes with enzymes. This property allows for the investigation of enzyme mechanisms and the development of specific inhibitors. For instance, the compound has been explored for its potential in designing enzyme inhibitors in drug development.

Antioxidant and Neuroprotective Activities

Recent studies have also evaluated the antioxidant properties of compounds related to this compound. For example, derivatives exhibiting similar structural features have demonstrated significant neuroprotective activities against oxidative stress in neuronal cell lines. These compounds have shown the ability to reduce reactive oxygen species (ROS) levels and improve mitochondrial membrane potential .

Case Study on Enzyme Inhibition

A notable case study involved the evaluation of a series of fluorinated compounds including this compound as potential inhibitors of cyclin-dependent kinases (CDKs). These studies highlighted the importance of fluorine substitution at specific positions on the pyrimidine core for enhancing potency against CDK9 while maintaining selectivity over CDK2 . The findings indicated that certain derivatives exhibited nanomolar inhibitory constants (KiK_i) against CDK9, suggesting their potential utility in cancer therapy.

Table: Summary of Biological Activities

Activity Compound IC50 Value (µM) Notes
CDK9 Inhibition12u (fluorinated derivative)<0.01High selectivity over CDK2
Antioxidant ActivityDerivative 6bNot specifiedEffective in reducing ROS levels
Neuroprotective ActivityDerivative 7bNot specifiedSignificant recovery of mitochondrial potential

Q & A

Basic Research: Synthesis and Characterization

Q1: What are the optimal synthetic routes for 5,5,5-Trifluoropentane-1-sulfonate, and how can purity be maximized during synthesis? Methodological Answer: Synthesis typically involves sulfonation of 5,5,5-trifluoropentanol using sulfonating agents (e.g., sulfur trioxide complexes or chlorosulfonic acid). Key steps include:

  • Stepwise addition of the sulfonating agent under anhydrous conditions to minimize hydrolysis byproducts.
  • Low-temperature control (0–5°C) to reduce side reactions.
  • Purification via recrystallization from polar aprotic solvents (e.g., acetonitrile) or chromatography on silica gel with ethyl acetate/hexane gradients .
    Purity (>95%) can be confirmed using 19F NMR (to detect residual trifluoromethyl impurities) and HPLC-MS (to assess sulfonate ester stability) .

Basic Research: Reactivity and Stability

Q2: How does the trifluoromethyl group influence the electrophilicity of this compound in nucleophilic substitution reactions? Methodological Answer: The trifluoromethyl group enhances electrophilicity due to its strong electron-withdrawing effect, stabilizing the transition state during SN2 reactions. To quantify this:

  • Compare kinetic studies with non-fluorinated analogs (e.g., pentane-1-sulfonate) using nucleophiles like iodide or amines.
  • Use DFT calculations to map charge distribution at the sulfonate group (e.g., Mulliken charges) .
  • Monitor stability under varying pH: The compound is prone to hydrolysis in basic conditions (pH > 9), requiring buffered solutions (pH 5–7) for long-term storage .

Advanced Research: Biological Interactions

Q3: What experimental strategies are recommended to assess the biological activity of this compound in protein-binding assays? Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serum albumin) on a sensor chip and measure binding kinetics (ka/kd) at varying sulfonate concentrations.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (trifluoromethyl) vs. electrostatic (sulfonate) interactions .
  • Competitive assays: Use fluorescent probes (e.g., ANS) to detect displacement from hydrophobic protein pockets .

Advanced Research: Data Contradictions

Q4: How can researchers resolve discrepancies in reported reactivity of this compound with aromatic amines? Methodological Answer: Contradictions may arise from solvent polarity or amine basicity. A systematic approach includes:

  • Solvent screening: Compare reaction rates in DMSO (polar aprotic) vs. THF (less polar).
  • Hammett analysis: Correlate substituent effects (σ values) of aromatic amines with reaction rates.
  • In-situ monitoring: Use FT-IR to track sulfonate ester decay and amine adduct formation .

Advanced Research: Computational Modeling

Q5: What computational tools are effective for predicting the environmental fate of this compound? Methodological Answer:

  • COMSOL Multiphysics: Model hydrolysis kinetics under environmental conditions (pH, temperature) using reaction engineering modules.
  • Molecular Dynamics (MD): Simulate interactions with soil organic matter to predict adsorption/leaching behavior.
  • Density Functional Theory (DFT): Calculate degradation pathways (e.g., radical-mediated C-F bond cleavage) .

Advanced Research: Environmental Impact

Q6: What methodologies are suitable for detecting this compound in environmental samples? Methodological Answer:

  • Solid-Phase Extraction (SPE): Use C18 cartridges to concentrate the compound from water samples.
  • LC-HRMS: Employ a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor m/z 231.02 ([M-H]⁻) with a Q-TOF mass spectrometer.
  • 19F NMR: Quantify at ˗63 ppm (CF3 group) in soil extracts after Soxhlet extraction .

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